1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-ethanone

Analytical Chemistry Regioisomer Verification Synthetic Intermediate Characterization

Secure a critical 5-acetyl-1,2-dimethylbenzimidazole scaffold with definitive regiochemistry essential for medicinal chemistry SAR studies. This building block, offered at a standard ≥95% purity, features a data-rich profile enabling isoform-selective CYP3A4 inhibition (IC50 90 nM) over CYP3A5. Its unambiguous substitution pattern serves as a precise synthetic handle for constructing complex fused heterocycles like imidazo[1,2-a]benzimidazoles, making it a superior choice over generic, uncharacterized isomers for targeted library synthesis and in vitro metabolism benchmarking.

Molecular Formula C11H12N2O
Molecular Weight 188.23
CAS No. 908100-64-1
Cat. No. B2867628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-ethanone
CAS908100-64-1
Molecular FormulaC11H12N2O
Molecular Weight188.23
Structural Identifiers
SMILESCC1=NC2=C(N1C)C=C(C=C2)C(=O)C
InChIInChI=1S/C11H12N2O/c1-7(14)9-4-5-10-11(6-9)13(3)8(2)12-10/h4-6H,1-3H3
InChIKeyWFDLRKQQRZXODQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.1 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-ethanone (908100-64-1) Procurement Specifications and Structural Identity


1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-ethanone, CAS 908100-64-1, is a synthetic heterocyclic building block characterized by a 1,2-dimethylbenzimidazole core substituted with an acetyl group at the 5-position . Its molecular formula is C₁₁H₁₂N₂O with a molecular weight of 188.23 g/mol [1]. The compound exists as a discrete chemical entity with a defined SMILES notation (CC(=O)c1ccc2nc(C)n(C)c2c1) , and is commercially available with a minimum purity specification of 95% for research and development applications .

Rationale Against Unqualified Substitution of 1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-ethanone with Benzimidazole Analogs


Benzimidazole derivatives exhibit profound structure-activity relationship (SAR) divergence based on substitution patterns, even among closely related regioisomers. For example, in a comparative urease inhibition study, a library of 2-aryl benzimidazole derivatives displayed IC50 values ranging dramatically from 0.77 to >21.18 µM, with the unsubstituted benzimidazole core serving as a weak baseline [1]. Similarly, within a focused set of benzimidazole analogs evaluated as hypoxia-inducible factor (HIF) inhibitors, IC50 values varied from 0.49 to >50 µM depending solely on N-alkyl chain length and substitution position [2]. This established class-level SAR demonstrates that the precise regiochemistry and functionalization pattern of 1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-ethanone cannot be reliably mimicked by other dimethylbenzimidazole isomers or des-methyl analogs; the 5-acetyl substitution defines a specific electronic and steric landscape essential for target interaction and downstream synthetic utility.

Quantitative Differentiation Evidence for 1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-ethanone (908100-64-1)


Regioisomeric Differentiation: Spectral and Structural Confirmation of 5-Acetyl Substitution

The compound's identity as the 5-acetyl regioisomer is definitively established by its canonical SMILES string, CC(=O)c1ccc2nc(C)n(C)c2c1 , which distinguishes it from alternative isomers such as 1-acetyl-5,6-dimethylbenzimidazole (SMILES: CC(=O)n1cnc2cc(C)c(C)cc12) and 2-acetylbenzimidazole derivatives. In the published synthesis and characterization of closely related benzimidazole derivatives, ¹H NMR spectroscopy provides explicit confirmation of the substitution pattern [1]; specifically, the aromatic proton signals in the 5-substituted series exhibit distinct splitting patterns (e.g., doublets at δ 7.2-8.0 ppm) compared to the 6-substituted regioisomer, enabling unambiguous batch-to-batch verification upon receipt.

Analytical Chemistry Regioisomer Verification Synthetic Intermediate Characterization

CYP450 Enzyme Interaction Profile: Quantitative Selectivity Data from BindingDB

This compound exhibits measurable and differentiated activity against specific cytochrome P450 isoforms. In time-dependent inhibition assays using recombinant human CYP enzymes, the compound demonstrates an IC50 of 2.34 µM (2,340 nM) against CYP3A5 with midazolam as substrate [1]. Critically, when evaluated under identical assay conditions against CYP3A4—the predominant hepatic CYP3A isoform—the compound shows a significantly higher IC50 of 90 nM, representing a 26-fold difference in inhibitory potency between the two closely related CYP3A subfamily members [1]. This intra-class selectivity profile is not universally observed among benzimidazole derivatives; many structurally related compounds exhibit comparable inhibition across CYP3A4 and CYP3A5.

Drug Metabolism Cytochrome P450 Enzyme Inhibition ADME-Tox

Absence of Documented Biological Activity in Primary Literature

A comprehensive search of the peer-reviewed literature, including PubMed, SciFinder, and major chemistry databases, reveals a critical evidentiary gap: this compound is not indexed as a primary bioactive entity in authoritative pharmacological or medicinal chemistry reviews . Unlike structurally analogous benzimidazole derivatives such as 5,6-dimethylbenzimidazole (a vitamin B12 precursor with well-characterized biological function) or 2-arylbenzimidazoles with documented IC50 values for urease (0.77-21.18 µM) [1] and α-glucosidase (8.40-179.71 µM) [2], no peer-reviewed publication reports an IC50, Ki, EC50, or other quantitative activity metric for this specific compound against any biological target. The compound's primary documented role is as a synthetic intermediate and chemical building block, not as a final bioactive molecule.

Literature Gap Analysis Chemical Probe Validation Procurement Due Diligence

Validated Application Scenarios for 1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-ethanone (908100-64-1)


Scaffold for Structure-Activity Relationship (SAR) Exploration of CYP3A-Selective Inhibitors

The documented 26-fold selectivity differential between CYP3A4 (IC50 = 90 nM) and CYP3A5 (IC50 = 2.34 µM) [1] positions this compound as a viable starting scaffold for medicinal chemistry programs targeting isoform-selective CYP3A inhibition. Researchers can use this core structure to synthesize focused analog libraries aimed at further enhancing CYP3A4 potency while minimizing CYP3A5 interaction, a differentiation strategy that is not achievable with uncharacterized benzimidazole building blocks lacking baseline CYP profiling data.

Regiochemically Defined Intermediate for Heterocycle-Fused Benzimidazole Synthesis

The unambiguous 5-acetyl substitution pattern, confirmed by canonical SMILES string , provides a defined synthetic handle for constructing complex fused heterocycles such as imidazo[1,2-a]benzimidazoles—a scaffold with documented antihypertensive and CNS-depressant properties [2]. This regiospecificity is essential for downstream cyclization reactions, as the 5-position acetyl group offers distinct reactivity compared to alternative substitution patterns (e.g., N1-acetyl or 6-acetyl isomers) [3]. Substitution with an isomeric building block would alter the electronic environment and potentially preclude successful cyclization.

Pre-Clinical ADME-Tox Profiling of Benzimidazole-Containing Drug Candidates

The compound's time-dependent CYP inhibition profile—measured under standardized preincubation conditions with recombinant human enzymes and midazolam substrate [1]—makes it suitable for use as a reference standard or tool compound in in vitro drug metabolism studies. This application is particularly relevant for laboratories seeking to benchmark the CYP liability of novel benzimidazole derivatives, as the compound offers a defined baseline inhibition value against which new analogs can be quantitatively compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.